2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
Overview
Description
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound that features a bromo and nitro substituted phenyl ring attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.
Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong bases.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.
Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.
Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.
Scientific Research Applications
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It may serve as a building block for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of bromo and nitro substituents on biological activity.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
- 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
- 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol
Uniqueness
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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